2-(Oxetan-3-YL)acetic acid
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Overview
Description
“2-(Oxetan-3-YL)acetic acid” is a chemical compound with the CAS Number: 1310381-54-4 and a molecular weight of 116.12 . Its IUPAC name is 3-oxetanylacetic acid .
Synthesis Analysis
There are several papers that discuss the synthesis of oxetane derivatives . For instance, one study discusses the use of α,β−unsaturated ester 3, aza-Michael addition was carried out with heterocyclic aliphatic and heterocyclic aromatic amines for the formation of heterocyclic amino acid blocks .
Molecular Structure Analysis
The molecular structure of “2-(Oxetan-3-YL)acetic acid” is represented by the linear formula C5H8O3 . More detailed structural information can be found in databases like PubChem and ChemSpider .
Chemical Reactions Analysis
Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, are known for their contrasting behaviors: their influence on physicochemical properties as a stable motif in medicinal chemistry and their propensity to undergo ring-opening reactions as a synthetic intermediate . The strain in the small ring facilitates opening with nucleophiles, rearrangements, and ring expansions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(Oxetan-3-YL)acetic acid” can be found in databases like PubChem . It’s important to note that the specific properties of this compound may vary depending on its state (solid, liquid, gas) and the conditions under which it is studied.
Scientific Research Applications
Quantum Chemical Properties : A study by Bouklah et al. (2012) investigated the quantum-chemical properties of several compounds, including derivatives similar to 2-(Oxetan-3-YL)acetic acid, using Density Functional Theory (DFT). This research is significant for understanding the electronic properties such as HOMO and LUMO energies, which are crucial for applications in material science and molecular electronics (Bouklah, Harek, Touzani, Hammouti, & Harek, 2012).
Biological Activity : Salionov (2015) focused on the synthesis and study of acute toxicity of derivatives of 2-(1,2,4-triazoles-3-iltio)acetic acids, which are structurally related. These compounds exhibit various biological activities, including analgesic and anti-inflammatory effects, highlighting their potential in pharmaceutical applications (Salionov, 2015).
Asymmetric Synthesis : Dai et al. (2006) reported the first asymmetric synthesis of 1,2-dioxolane-3-acetic acids, demonstrating the stereoselective opening of oxetanes by hydrogen peroxide. This research is crucial for the synthesis of complex natural products and pharmaceuticals (Dai, Trullinger, Liu, & Dussault, 2006).
Antibacterial Activity : Čačić et al. (2009) explored the synthesis of thiazolidin-4-ones based on acetic acid derivatives. This work is significant for the development of new antibacterial agents (Čačić, Molnar, Balić, Draca, & Rajković, 2009).
HIV-1 Inhibition : Kessl et al. (2012) studied 2-(Quinolin-3-yl)-acetic-acid derivatives for their ability to inhibit HIV-1 integrase and viral replication. This research is important for the development of new antiretroviral drugs (Kessl, Jena, Koh, Taskent-Sezgin, Slaughter, Feng, de Silva, Wu, Le Grice, Engelman, Fuchs, & Kvaratskhelia, 2012).
Synthesis of Spirocycles : Jones, Proud, & Sridharan (2016) described the synthesis of oxetane/azetidine containing spirocycles, highlighting the versatility of these structures in organic synthesis (Jones, Proud, & Sridharan, 2016).
Nanoparticle-Catalyzed Synthesis : Shakibaei, Ghahremanzadeh, & Bazgir (2013) developed a green method for synthesizing novel 2-(3-(dicyanomethyl)-2-oxoindolin-3-ylthio)acetic acids using CuFe2O4 nanoparticles. This method is important for environmentally friendly chemical synthesis (Shakibaei, Ghahremanzadeh, & Bazgir, 2013).
Safety And Hazards
Future Directions
Oxetanes, including “2-(Oxetan-3-YL)acetic acid”, have been increasingly exploited for their contrasting behaviors, driving numerous studies into the synthesis of new oxetane derivatives . This suggests that there is ongoing interest in the development of new methodologies for oxetane synthesis and incorporation, as well as in utilizing the reactivity of oxetanes in the synthesis of complex molecules .
properties
IUPAC Name |
2-(oxetan-3-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-5(7)1-4-2-8-3-4/h4H,1-3H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSJPCGQVHNWRGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CO1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10716620 |
Source
|
Record name | (Oxetan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Oxetan-3-YL)acetic acid | |
CAS RN |
1310381-54-4 |
Source
|
Record name | (Oxetan-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10716620 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Citations
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